molecular formula C23H18ClN5O2S B15039963 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15039963
M. Wt: 463.9 g/mol
InChI Key: ONMBESYAWKWAMN-AFUMVMLFSA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives fused with acetohydrazide moieties. Its structure features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a phenyl group at position 4. A sulfanyl (-S-) linker connects the triazole ring to an acetohydrazide group, which is further functionalized with a (4-hydroxyphenyl)methylidene Schiff base.

Properties

Molecular Formula

C23H18ClN5O2S

Molecular Weight

463.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18ClN5O2S/c24-18-10-8-17(9-11-18)22-27-28-23(29(22)19-4-2-1-3-5-19)32-15-21(31)26-25-14-16-6-12-20(30)13-7-16/h1-14,30H,15H2,(H,26,31)/b25-14+

InChI Key

ONMBESYAWKWAMN-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable precursor. The chlorophenyl and phenyl groups are then introduced via substitution reactions. The final step involves the condensation of the triazole derivative with 4-hydroxybenzaldehyde to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structural complexity enables participation in diverse reactions:

Hydrazide Group Reactions

  • Condensation : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imine derivatives under acidic conditions.

  • Hydrolysis : Under basic or acidic conditions, may undergo hydrolysis to release ammonia or hydrazine derivatives.

Triazole Ring Reactivity

  • Electrophilic Substitution : The electron-deficient triazole ring undergoes substitution reactions with nucleophiles (e.g., amines, thiols).

  • Cross-Coupling Reactions : Potential for Suzuki or Heck coupling due to the presence of aryl groups.

Sulfanyl Group Reactions

  • Nucleophilic Substitution : The –S– group reacts with alkylating agents (e.g., methyl iodide) to form thioethers.

  • Oxidation : Converts to sulfinyl (–SO–) or sulfonyl (–SO₂–) groups under oxidizing conditions (e.g., hydrogen peroxide).

Analytical Techniques for Reaction Monitoring

The synthesis and purification of this compound rely heavily on advanced analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Identifies proton environments, confirming the presence of aromatic protons (δ 6.8–8.5 ppm) and hydrazide NH protons (δ 8.5–10 ppm) .

  • ¹³C NMR : Confirms carbonyl groups (δ 160–180 ppm) and aromatic carbons (δ 120–150 ppm) .

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Key Peaks :

    • –NH– Stretch : ~3300 cm⁻¹ (hydrazide group) .

    • C=O Stretch : ~1700 cm⁻¹ (carbonyl group) .

    • S–S Stretch : ~600–700 cm⁻¹ (sulfanyl group).

Wavenumber (cm⁻¹) Functional Group
~3300N–H (hydrazide)
~1700C=O (carbonyl)
~600–700S–S (sulfanyl)

Reaction Conditions and Optimization

The success of these reactions depends on precise control of reaction parameters:

Solvent Effects

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity in substitution reactions.

  • Protic Solvents (e.g., ethanol): Facilitate condensation and dehydration steps.

Temperature and pH

  • Low Temperatures : Prevent side reactions during sulfanylation.

  • Neutral to Basic pH : Optimal for hydrazide formation.

Parameter Optimal Range Effect
Temperature0–50°CMinimizes decomposition
pH7–9Stabilizes hydrazide intermediates

Mechanistic Insights

The reactivity of this compound is governed by its electron-deficient triazole ring and reactive hydrazide group:

  • Electrophilic Triazole Ring : Attracts nucleophilic attack, enabling substitution and coupling reactions.

  • Hydrazide Tautomerism : Facilitates condensation by forming enamine intermediates under acidic conditions.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the phenyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring, the benzylidene group, or the linker region. Key examples include:

Compound Name/ID Key Structural Features Reported Activity/Properties Reference
Target Compound 4-Chlorophenyl (R1), Phenyl (R2), 4-hydroxyphenyl (Schiff base) Not explicitly reported -
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 2-ethoxyphenyl (Schiff base) Synthetic intermediate; no activity data
N’-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-Dihydro-5H-Purin-6-ylsulfanyl)acetohydrazide Purine ring replaces triazole; 4-chlorophenyl (Schiff base) Antithyroid activity (IC₅₀: 12.3 μM)
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) Pyridine-2-yl (R1), Ethyl (R2), 2-phenyl (Schiff base) Antimicrobial (MIC: 8 μg/mL)
2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide p-Tolylaminoethyl (R1), 1-phenylethylidene (Schiff base) 1.5× antioxidant activity vs. BHT

Key Observations :

  • Schiff Base Modifications: Replacement of the 4-hydroxyphenyl group with 2-ethoxyphenyl () or 1-phenylethylidene () alters solubility and electronic properties.
  • Linker Variations: The sulfanyl (-S-) linker is conserved across analogs, but introduces a p-tolylaminoethyl side chain, which may enhance membrane permeability .

Comparison with Analog Syntheses :

  • ZE-4b (): Uses pyridine-2-carbaldehyde for Schiff base formation, yielding higher crystallinity due to planar heteroaromatic systems.
  • Antioxidant Analog (): Incorporates acetophenone instead of aldehydes, forming alkylidene hydrazides with enhanced stability.

Activity Cliffs :

  • Minor structural changes (e.g., 4-hydroxyphenyl vs. 2-ethoxyphenyl in Schiff bases) may lead to significant potency differences, as seen in QSAR models ().
Computational and Crystallographic Insights
  • SHELX Refinement : Structural validation of analogs (e.g., ) often employs SHELXL for precise determination of bond lengths and angles, critical for SAR analysis .
  • SimilarityLab Tools: highlights web-based platforms for predicting off-target effects by comparing the compound’s pharmacophores with known actives .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to compile and analyze the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, including:

  • Triazole Ring : Known for various biological activities.
  • Sulfanyl Group : Enhances interaction with biological targets.
  • Hydroxymethylidene Group : Potentially influences reactivity and binding affinity.

The molecular formula is C22H16ClN5O3SC_{22}H_{16}ClN_5O_3S, with a molecular weight of approximately 465.9 g/mol.

Antimicrobial Activity

  • Antibacterial Properties : Triazole derivatives have been shown to exhibit significant antibacterial activity. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Antifungal Properties : The presence of the triazole moiety is linked to antifungal activities, making these compounds promising candidates in treating fungal infections .

Anticancer Activity

Recent studies indicate that triazole derivatives possess anticancer properties. The compound's structure suggests potential interaction with cancer cell pathways:

  • Cell Proliferation Inhibition : Similar compounds have shown IC50 values in the range of 10–30 µg/mL against various cancer cell lines such as HepG2 (liver cancer) .
  • Mechanism of Action : The mechanism may involve induction of apoptosis and inhibition of cell cycle progression .

Hypoglycemic Effects

Some triazole derivatives exhibit hypoglycemic effects, which could be beneficial for managing diabetes. This activity is attributed to their ability to enhance insulin sensitivity and glucose uptake in cells .

Case Studies

  • Synthesis and Testing : A study synthesized related triazoles using ultrasound-assisted methods, achieving yields between 75% and 89%. These compounds were screened for their anticancer effects against HepG2 cells, illustrating the importance of structural modifications on biological activity .
  • Structure-Activity Relationship (SAR) : Research has shown that variations in substituents on the triazole ring significantly affect biological activity. For example, electron-donating groups enhance anticancer potency while electron-withdrawing groups reduce it .

Data Tables

Biological Activity IC50 Value (µg/mL) Target Organism/Cell Line
Antibacterial20–30E. coli, S. aureus
Antifungal15–25Candida albicans
Anticancer10–30HepG2
HypoglycemicNot specifiedN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cyclocondensation of hydrazide derivatives with imidoyl chlorides in polar aprotic solvents (e.g., N,N-dimethylacetamide) under reflux. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For example, a 57% yield was achieved using a 1:1 molar ratio of 4-nitrobenzohydrazide and N-(4-chlorophenyl)benzimidoyl chloride with 5-hour reflux . Design of Experiments (DoE) frameworks, as demonstrated in flow-chemistry systems, can systematically optimize parameters like temperature, catalyst loading, and solvent ratios .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., triazole-thione derivatives analyzed via Acta Crystallographica datasets) .
  • NMR/FT-IR : Confirm functional groups (e.g., sulfanyl, hydrazone) and regiochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodology :

  • Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4) or cell culture media.
  • Stability assays : Monitor degradation via HPLC at varying temperatures (4°C, 25°C, 37°C) and pH levels (3–9) over 24–72 hours .

Advanced Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Analog synthesis : Modify substituents on the triazole (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and hydrazone moieties.
  • Biological testing : Compare inhibitory activity against targets like α-glucosidase or lipase, as seen in structurally related triazole-hydrazide derivatives (IC₅₀ values ranging from 12–45 µM) .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can conflicting data on biological activity be resolved?

  • Methodology :

  • Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., enzyme inhibition assays at fixed substrate concentrations).
  • Batch analysis : Compare purity levels (HPLC ≥95%) and counterion effects (e.g., acetate vs. hydrochloride salts) .
  • Meta-analysis : Cross-reference datasets from PubChem, Acta Crystallographica, and medicinal chemistry journals to identify outliers .

Q. What advanced experimental designs are suitable for optimizing bioactivity?

  • Methodology :

  • Flow chemistry : Enhances reproducibility and scalability, as demonstrated in diazomethane syntheses .
  • High-throughput screening (HTS) : Test 100+ analogs in parallel using automated liquid handling systems.
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding (e.g., equilibrium dialysis) .

Q. How can the compound’s stability in biological matrices be improved?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydrazones) to enhance half-life .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to mitigate oxidation and degradation .

Data Contradiction and Validation

Q. Why do reported synthetic yields vary across studies?

  • Analysis : Yield discrepancies (e.g., 57% vs. 69% for similar hydrazones) arise from differences in:

  • Purification methods : Column chromatography (cyclohexane/ethyl acetate) vs. recrystallization (methanol) .
  • Catalyst use : Metal-free conditions vs. transition-metal-mediated reactions.
    • Resolution : Replicate protocols with strict adherence to reported parameters (solvent grade, drying times) .

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